5-(1-(Trifluoromethyl)cyclopropyl)nicoTinic acid
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Overview
Description
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to the nicotinic acid moiety. This unique structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves several steps:
Cyclization: The intermediate product undergoes cyclization to form the cyclopropyl ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activities and receptor functions, leading to various biological effects .
Comparison with Similar Compounds
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid can be compared with other nicotinic acid derivatives:
Nicotinic Acid (Niacin): A well-known compound used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative with different substitution patterns, leading to distinct chemical and biological properties.
The presence of the trifluoromethyl and cyclopropyl groups in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(1-2-9)7-3-6(8(15)16)4-14-5-7/h3-5H,1-2H2,(H,15,16) |
InChI Key |
JPWYBQWCGFXIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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